(2S)-N'-Nitrosonornicotine-d4 chemical properties
(2S)-N'-Nitrosonornicotine-d4 chemical properties
An In-Depth Technical Guide to (2S)-N'-Nitrosonornicotine-d4 A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
Executive Summary
(2S)-N'-Nitrosonornicotine-d4 (NNN-d4) is the stable isotope-labeled analogue of (2S)-N'-Nitrosonornicotine (NNN), a potent Group 1 carcinogen found in tobacco products.[1] Its primary and critical application is as an internal standard for the precise quantification of NNN in complex biological and environmental matrices. This guide provides an in-depth examination of NNN-d4, from its fundamental chemical properties and synthesis to its practical application in state-of-the-art analytical methodologies. We will explore the scientific rationale behind its use, detailing how it ensures the accuracy and robustness of quantitative data in toxicology, cancer research, and human exposure assessment. This document serves as a comprehensive technical resource, offering field-proven insights and detailed protocols for scientists and researchers in the field.
Introduction: The Imperative for Precise NNN Quantification
N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco.[1] The International Agency for Research on Cancer (IARC) classifies NNN as "carcinogenic to humans" (Group 1), citing sufficient evidence of its role in causing esophageal and nasal cancers in experimental animals and its strong association with cancers of the esophagus and oral cavity in humans who use smokeless tobacco.[1][2][3]
NNN exists as two enantiomers, (S)-NNN and (R)-NNN. Research has demonstrated that the (S)-enantiomer, which is the major form found in tobacco products, is significantly more carcinogenic than its (R)-counterpart.[4][5] This stereospecific activity underscores the need for highly sensitive and accurate analytical methods to quantify NNN levels in biological samples. Such measurements are fundamental to assessing human exposure, understanding cancer risk, and evaluating the efficacy of harm-reduction strategies in tobacco products.
Section 1: The Scientific Rationale for Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, especially when dealing with trace-level analytes in complex matrices like urine, plasma, or saliva, achieving accuracy and precision is a significant challenge. Matrix effects, where endogenous components interfere with the ionization of the target analyte, can cause unpredictable signal suppression or enhancement, leading to erroneous results.[6]
The gold standard to overcome these challenges is isotope dilution mass spectrometry, which employs a stable isotope-labeled (SIL) internal standard.[7] (2S)-N'-Nitrosonornicotine-d4 is the ideal SIL internal standard for NNN quantification.
Causality Behind the Choice:
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Near-Identical Physicochemical Behavior: With four hydrogen atoms on the pyridine ring replaced by deuterium, NNN-d4 has a chemical structure and polarity almost identical to native NNN.[8] This ensures that it co-elutes chromatographically and experiences the same extraction recovery, and crucially, the same degree of matrix-induced ionization suppression or enhancement as the analyte.[6][9] By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are effectively normalized.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of four Daltons allows a mass spectrometer to easily distinguish between the analyte and the internal standard, enabling independent and accurate measurement of each.[8]
-
Superiority Over Analogues: Unlike structural analogue internal standards, which may have different chromatographic retention times, extraction efficiencies, or ionization responses, a SIL standard provides the most reliable method for correcting analytical variability.[6][7]
The logical workflow of isotope dilution provides a self-validating system for each sample analysis.
Section 2: Core Chemical and Physical Properties
The utility of (2S)-N'-Nitrosonornicotine-d4 is grounded in its well-defined chemical and physical characteristics. The deuterium labels are strategically placed on the pyridine ring, a non-exchangeable position, ensuring the isotopic stability of the standard throughout the analytical process.[10][11]
| Property | Data | Reference(s) |
| Chemical Name | 3-[(2S)-1-Nitrosopyrrolidin-2-yl]pyridine-2, 4, 5, 6-d4 | [12] |
| Synonyms | (S)-NNN-d4, NNN-d4 | [12][13] |
| CAS Number | 1426174-36-8 | [12] |
| Molecular Formula | C₉H₇D₄N₃O | [13] |
| Molecular Weight | ~181.2 g/mol | [13] |
| Appearance | Solid or oily yellow liquid | [1][13] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [13] |
| Chemical Purity | >95% | [14] |
| Solubility | Slightly soluble in Chloroform and Methanol | [13] |
| Storage Conditions | -20°C, protected from light | [13][14] |
Section 3: Synthesis and Quality Control
The synthesis of high-purity (2S)-NNN-d4 is a multi-step process that demands rigorous control to ensure its suitability as an analytical standard. The common pathway begins with a deuterated pyridine precursor.[11][15]
Protocol: Final Nitrosation Step
This protocol outlines the critical final step: the conversion of the nornicotine-d4 intermediate to the N-nitroso derivative.
-
Dissolution: Dissolve (2S)-Nornicotine-d4 in a suitable acidic medium, such as dilute hydrochloric acid, and cool the solution in an ice bath to 0-4°C.
-
Nitrosating Agent Preparation: Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Controlled Addition: Add the sodium nitrite solution dropwise to the cooled, stirring nornicotine-d4 solution. The acidic conditions convert nitrite to nitrous acid (HNO₂), the active nitrosating agent.[11] Maintaining a low temperature is critical to prevent side reactions and decomposition.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time (e.g., 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, carefully neutralize the solution with a base (e.g., sodium bicarbonate). Extract the NNN-d4 product into an organic solvent like dichloromethane.
-
Purification: Purify the crude product using column chromatography or preparative TLC to isolate NNN-d4 from unreacted starting material and byproducts.[11]
Quality Control: The Basis of Trustworthiness
The reliability of any quantitative data generated using NNN-d4 hinges on the quality of the standard itself.
-
Isotopic Purity: It is crucial to ensure the standard has a very low percentage of the unlabeled (d₀) analyte. The presence of unlabeled NNN as an impurity in the NNN-d4 standard will artificially inflate the measured concentration of NNN in the sample, leading to a positive bias.[16] Manufacturers must provide a certificate of analysis specifying the isotopic distribution.
-
Chemical Purity: The standard must be free of other chemical impurities that could interfere with the analysis. Purity is typically assessed by HPLC-UV and confirmed by mass spectrometry.
Section 4: Application in Quantitative Bioanalysis via LC-MS/MS
The premier application of (2S)-NNN-d4 is in the quantification of NNN in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a validated workflow for analyzing NNN in human urine.
Protocol: Quantification of Total NNN in Human Urine
-
Sample Preparation:
-
Thaw a 1 mL aliquot of human urine.
-
Spike the sample with a precise volume of (2S)-NNN-d4 solution (the internal standard) to a final concentration of ~50 pg/mL.
-
To measure "total NNN" (free NNN plus its glucuronide conjugate), perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C.[17]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., dilute acid) to remove interfering matrix components.
-
Elute the NNN and NNN-d4 from the cartridge using an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
| Parameter | Typical Value / Condition |
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (NNN) | e.g., m/z 178.1 → 148.1 |
| MRM Transition (NNN-d4) | e.g., m/z 182.1 → 152.1 |
| LOD / LOQ (in urine) | ~0.4 pg/mL / ~1.3 pg/mL |
| Precision (Intra/Interday) | <15% |
| Accuracy | 85-115% |
| (Note: Specific mass transitions and chromatographic conditions should be optimized in-house. Data adapted from reference[17]) |
Section 5: Metabolism and Toxicological Considerations
While NNN-d4 is primarily an analytical tool, understanding the metabolism of its parent compound is essential for interpreting study results. The carcinogenicity of NNN is driven by its metabolic activation, primarily through α-hydroxylation by cytochrome P450 enzymes.[18]
-
α-Hydroxylation: This occurs at the 2' and 5' positions of the pyrrolidine ring, adjacent to the N-nitroso group.[19] This process generates unstable intermediates that form electrophilic diazohydroxides, which can then react with DNA to form adducts, initiating the carcinogenic process.[3] The preferential 2'-hydroxylation pathway in tissues like the rat esophagus is believed to be a key step in its organ-specific carcinogenicity.[19]
-
The Isotope Effect: The replacement of hydrogen with deuterium can sometimes slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. While this "kinetic isotope effect" can be exploited in drug development to alter pharmacokinetic profiles, it is generally not a concern when NNN-d4 is used as an internal standard.[20] Because it co-elutes with the native analyte and is measured simultaneously, any minor metabolic differences in vitro or during sample workup do not affect its ability to correct for analytical variability. For in vivo metabolic fate studies, however, researchers use deuterated compounds like NNN-d4 to trace metabolic pathways and characterize DNA binding.[21]
-
Safety and Handling: (2S)-N'-Nitrosonornicotine-d4 should be handled with the same precautions as its unlabeled, carcinogenic counterpart. It should be treated as a potential carcinogen. Always use appropriate personal protective equipment (PPE), including gloves and a lab coat, and handle the compound in a certified chemical fume hood.
Conclusion
(2S)-N'-Nitrosonornicotine-d4 is more than just a chemical reagent; it is an enabling tool for high-fidelity science. Its role as a stable isotope-labeled internal standard is indispensable for generating the robust, accurate, and reliable data required in tobacco product regulation, cancer epidemiology, and toxicological research. By providing a self-validating mechanism to correct for analytical variability and matrix effects, NNN-d4 ensures that researchers can quantify the potent carcinogen NNN with the highest degree of confidence, ultimately advancing our understanding of tobacco-related disease and informing public health policy.
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Hu, M. W., & Cassidy, C. (1981). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. Journal of Labelled Compounds and Radiopharmaceuticals, 18(11), 1651-1658. Retrieved from [Link]
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